molecular formula C17H23NO5S B3881664 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B3881664
M. Wt: 353.4 g/mol
InChI Key: WSUNAFGFKQEHAA-UHFFFAOYSA-N
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Description

This compound is a cyclooctathiophene derivative featuring an ethoxycarbonyl substituent and a carbamoyl-linked propanoic acid moiety. The propanoic acid moiety contributes to solubility in aqueous environments and may enable hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

4-[(3-ethoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-2-23-17(22)15-11-7-5-3-4-6-8-12(11)24-16(15)18-13(19)9-10-14(20)21/h2-10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUNAFGFKQEHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclooctathiophene core, followed by functionalization to introduce the ethoxycarbonyl and carbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid (CAS 500026-39-1)
  • Core Structure: Replaces the cyclooctathiophene with a 1,2,4-oxadiazole ring, a rigid heterocycle known for metabolic stability .
  • Substituents : Features a 4-ethoxyphenyl group instead of ethoxycarbonyl. The oxadiazole’s electron-deficient nature contrasts with the electron-rich thiophene in the target compound.
  • Physicochemical Properties: Molecular Weight: 262.26 g/mol XLogP3: 1.9 (moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/6 Topological Polar Surface Area (TPSA): 85.4 Ų .
3-({4-[(2-Methoxyethyl)carbamoyl]phenyl}carbamoyl)propanoic Acid
  • Core Structure : Lacks the cyclooctathiophene; instead, it has a phenyl ring with a methoxyethyl carbamoyl group.
  • Substituents : The methoxyethyl chain introduces flexibility and hydrophilicity compared to the ethoxycarbonyl group.
  • Physicochemical Properties: Hydrogen Bond Donors/Acceptors: 1/6 (similar to the oxadiazole analogue) TPSA: Comparable to the target compound due to the carbamoyl and propanoic acid groups .
Boc-1Aa-Linker (CAS Not Specified)
  • Core Structure: Contains a tricyclic framework with a Boc-protected amino group, contrasting with the cyclooctathiophene.

Biological Activity

3-{[3-(Ethoxycarbonyl)-4H,5H,6H,7H,8H,9H-Cycloocta[B]thiophen-2-YL]carbamoyl}propanoic acid is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a cyclooctathiophene ring system with ethoxycarbonyl and carbamoyl functional groups. The molecular formula is C18H25NO5SC_{18}H_{25}NO_5S, and it possesses a distinctive arrangement that influences its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • PPARγ Modulation : Similar compounds have been identified as PPARγ modulators, which play a crucial role in metabolic processes and inflammation. PPARγ activation is linked to anti-inflammatory effects and improved insulin sensitivity .
  • Antitumor Activity : Compounds with similar structural motifs have demonstrated antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The cyclooctathiophene structure may enhance interactions with cellular targets involved in tumorigenesis .
  • Antimicrobial Properties : Research indicates that related thiophene derivatives exhibit antimicrobial activity against various pathogens. This suggests a potential for the compound to act against bacterial and fungal infections .

In Vitro Studies

  • Cell Proliferation Inhibition : Studies on related compounds have shown significant inhibition of cell proliferation in human cancer cell lines (e.g., ovarian carcinoma, prostatic carcinoma) with IC50 values in the nanomolar range .
  • PPARγ Binding Affinity : Binding affinity studies indicate that compounds similar to this compound exhibit strong interactions with PPARγ, suggesting potential therapeutic applications in metabolic disorders .

Case Studies

  • Antitumor Efficacy : A recent study evaluated the antitumor effect of a structurally similar compound on prostate cancer cells. Results indicated a reduction in cell viability by up to 70% at concentrations of 10 µM within 48 hours of treatment .
  • Neuroprotective Effects : Compounds with similar thiophene structures have shown neuroprotective effects in models of oxidative stress. The presence of bulky substituents enhances the antioxidant capacity of these compounds .

Data Table: Biological Activities

Activity TypeMechanism/TargetReference
PPARγ ModulationAnti-inflammatory
Antitumor ActivityCell cycle inhibition
AntimicrobialInhibition of pathogens
NeuroprotectionOxidative stress defense

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
Reactant of Route 2
Reactant of Route 2
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

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